6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

Übersicht

Beschreibung

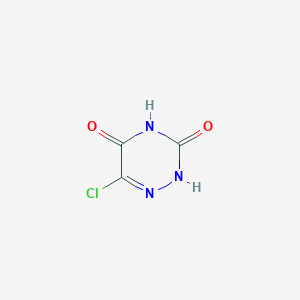

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring with a chlorine atom at the 6-position and two keto groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanuric chloride with hydrazine hydrate, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 6-amino-1,2,4-triazine-3,5(2H,4H)-dione or 6-thio-1,2,4-triazine-3,5(2H,4H)-dione can be formed.

Oxidation and Reduction Products: Various oxidation states of the triazine ring can be achieved, leading to compounds with different properties.

Cyclization Products: More complex heterocyclic compounds can be synthesized, which may have unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is utilized as a precursor for synthesizing pharmaceutical compounds. Its derivatives have shown promising antimicrobial and anticancer activities:

- Antimicrobial Properties : Research indicates that derivatives exhibit significant activity against various bacterial strains.

- Anticancer Activity : Compounds derived from this triazine have demonstrated cytotoxic effects against cancer cell lines. For instance:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.04 - 0.33 | PDK1 (Pancreatic Cancer) |

| Derivative A | <0.05 | KRAS mutant PSN1 |

| Derivative B | >0.10 | BxPC-3 |

Biological Studies

In biochemical assays, this compound is employed to study enzyme activities and protein interactions. Notably:

- D-amino Acid Oxidase Inhibition : It has been shown to inhibit D-amino acid oxidase significantly, which is relevant for treating neurological disorders.

Materials Science

The compound's stability and reactivity make it valuable in developing advanced materials:

- Polymers and Coatings : It is used in synthesizing polymers that require specific chemical properties for industrial applications.

Industrial Applications

In agrochemicals and dye synthesis, the compound plays a crucial role due to its reactive nature:

- Agrochemicals : It serves as an intermediate in producing herbicides and pesticides.

- Dyes : Its stability under various conditions makes it suitable for dye production processes.

Similar Compounds Overview

| Compound Name | Key Differences |

|---|---|

| 1,2,4-Triazine-3,5(2H,4H)-dione | Lacks chlorine; different reactivity |

| 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | Contains a methyl group; varied applications |

| 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione | Presence of phenyl group; affects stability |

Unique Features

The chlorine atom's presence at the 6-position enhances the compound's reactivity in substitution reactions compared to its analogs.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of derivatives on pancreatic ductal adenocarcinoma cell lines. Results showed that certain derivatives had IC50 values as low as 0.04 µM against PDK1 activity.

Case Study 2: Enzyme Inhibition

Research highlighted the role of this compound in inhibiting D-amino acid oxidase. This inhibition could potentially lead to therapeutic applications in treating neurological disorders.

Wirkmechanismus

The mechanism of action of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it may also interact with nucleic acids, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the chlorine atom at the 6-position, resulting in different reactivity and properties.

6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione: Contains a methyl group instead of a chlorine atom, leading to variations in chemical behavior and applications.

6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a phenyl group introduces aromaticity and affects the compound’s reactivity and stability.

Uniqueness

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The compound’s stability and ability to undergo various chemical transformations make it valuable in both research and industrial applications.

Biologische Aktivität

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound belonging to the triazine family, notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with a chlorine atom at the 6-position and two keto groups. This structure enhances its electrophilic nature, making it reactive towards various biological targets. The presence of chlorine significantly influences its chemical behavior compared to other triazine derivatives.

Enzyme Inhibition

One of the key biological activities of this compound is its role as an inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in several neurological disorders. Research indicates that derivatives of this compound exhibit anticonvulsant properties and may modulate enzymatic activity effectively. For instance:

- DAAO Inhibition : The compound has been shown to inhibit DAAO activity significantly, which could lead to therapeutic applications in treating neurological conditions .

Anticancer Activity

Recent studies have explored the cytotoxic effects of various derivatives on cancer cell lines. Notably:

- Cytotoxicity Studies : Compounds derived from this compound demonstrated substantial cytotoxic effects against pancreatic ductal adenocarcinoma (PDAC) cell lines. IC50 values ranged from 0.04 to 0.33 µM for inhibiting PDK1 activity in these cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.04 - 0.33 | PDK1 |

| Derivative A | <0.05 | KRAS mutant PSN1 |

| Derivative B | >0.10 | BxPC-3 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions:

- Common Synthesis Route : A prevalent method includes the reaction of cyanuric chloride with hydrazine hydrate followed by chlorination . This process allows for efficient production and functionalization of the compound.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- DAAO Inhibitors : Research has demonstrated that derivatives of this compound can serve as effective DAAO inhibitors with potential implications for treating neurological disorders .

- Cytotoxic Effects : A study showed that specific derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like gemcitabine .

- Antimicrobial Activity : Various derivatives have been tested against common pathogens with promising results in terms of minimum inhibitory concentration (MIC) values .

Eigenschaften

IUPAC Name |

6-chloro-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUKVVDKNFETLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482954 | |

| Record name | CTK3C4642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-44-9 | |

| Record name | CTK3C4642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.